1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethanone
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Overview
Description
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a furan ring, a piperazine ring, and a thioether linkage
Preparation Methods
The synthesis of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.
Thioether Formation: The intermediate is then reacted with 4-methylthiophenol in the presence of a suitable base to form the thioether linkage.
Final Coupling: The final step involves coupling the thioether intermediate with an ethanone derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted furans.
Scientific Research Applications
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE can be compared with other similar compounds, such as:
1-[(Furan-2-yl)carbonyl]piperidin-4-one: This compound features a similar furan-2-carbonyl group but differs in the presence of a piperidin-4-one ring instead of a piperazine ring.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds have a similar piperazine ring but differ in the substituents and the presence of a pyrimidin-4-yl group.
The uniqueness of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C18H20N2O3S/c1-14-4-6-15(7-5-14)24-13-17(21)19-8-10-20(11-9-19)18(22)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
ZUYCGQDOSVYTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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